Antibacterial agent 73

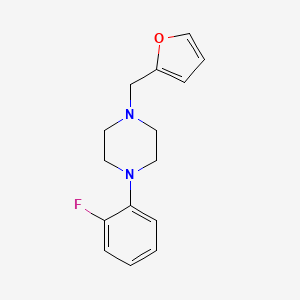

Description

The exact mass of the compound 1-(2-fluorophenyl)-4-(2-furylmethyl)piperazine is 260.13249133 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKIMPXJHBUWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Antibacterial Agent XF-73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent XF-73, also known as exeporfinium chloride, is a novel dicationic porphyrin derivative demonstrating potent and rapid bactericidal activity, particularly against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action, distinct from existing major antibiotic classes, centers on the rapid disruption of the bacterial cell membrane, leading to a cascade of catastrophic intracellular events and swift cell death.[1][4][5] This in-depth guide elucidates the core mechanism of action of XF-73, presenting key quantitative data, detailed experimental protocols, and visual representations of its activity pathways.

Primary Mechanism: Rapid Bacterial Membrane Disruption

The principal mechanism of action of XF-73 is the swift and irreversible damage to the bacterial cell envelope.[4][5] Morphological studies utilizing Transmission Electron Microscopy (TEM) have revealed that XF-73 induces rapid disruption of the bacterial cell wall within minutes of exposure, followed by subsequent damage to the underlying cell membrane.[1][6][7] However, this disruption does not lead to cell lysis.[1][6][7] This membrane-perturbing activity is the initiating event that leads to a series of downstream effects culminating in bacterial cell death.

The interaction of XF-73 with the bacterial membrane results in a significant loss of membrane integrity. This is evidenced by the substantial leakage of essential intracellular components, including potassium ions (K+) and adenosine triphosphate (ATP), from the bacterial cells upon exposure to the agent.[1][4][5][8]

Downstream Consequences of Membrane Disruption

The compromising of the bacterial membrane triggers a rapid and complete cessation of vital cellular processes. Within a short exposure time, XF-73 completely inhibits the synthesis of macromolecules, including DNA, RNA, and proteins.[3][4][5] This inhibition is a direct consequence of the membrane damage and the resulting leakage of essential ions and energy molecules, rather than a direct interaction with the machinery of macromolecular synthesis.[4]

Quantitative Analysis of Antibacterial Activity

The potent bactericidal nature of XF-73 is quantified through several key metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and post-antibiotic effect (PAE).

Table 1: In Vitro Activity of XF-73 Against Gram-Positive Bacteria

| Bacterial Species | Resistance Profile | MIC Range (mg/L) |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 4 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4 |

| Staphylococcus species | Coagulase-Negative | ≤0.12 - 4 |

| Gram-Positive Bacteria | Various Antibiotic-Resistant Strains | 0.25 - 4 |

Data compiled from multiple studies.[1][2][3][9]

Table 2: In Vitro Activity of XF-73 Against Gram-Negative Bacteria

| Bacterial Species | MIC Range (mg/L) |

| Various Gram-Negative Species | 1 to >64 |

Data compiled from multiple studies.[1][2]

Table 3: Bactericidal Activity and Pharmacodynamic Properties of XF-73

| Parameter | Organism | Value |

| Time-Kill Kinetics | Meticillin-Resistant S. aureus (MRSA) | >5 log10 kill within 15 minutes at 2x MIC |

| Post-Antibiotic Effect (PAE) | S. aureus | >5.4 hours |

| Minimum Biofilm Eradication Concentration (MBEC) | S. aureus | 2 mg/L |

Data compiled from multiple studies.[1][2][10]

Experimental Protocols

The elucidation of XF-73's mechanism of action has been supported by a variety of in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination

-

Method: Broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][6][9]

-

Procedure:

-

Two-fold serial dilutions of XF-73 are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[3][9]

-

Overnight bacterial cultures are adjusted to a 0.5 McFarland standard and then diluted.[3][9]

-

A standardized bacterial inoculum is added to each well containing the different concentrations of XF-73.[9]

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of XF-73 that completely inhibits visible bacterial growth.[3]

-

Time-Kill Kinetics Assay

-

Method: Viable counting over a time course.[2]

-

Procedure:

-

A standardized suspension of bacteria is prepared in a suitable broth.

-

XF-73 is added at a specified multiple of its MIC (e.g., 2x MIC).[2]

-

Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).

-

The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (colony-forming units per mL).

-

The rate of bacterial killing is determined by plotting the log10 of viable counts against time.[2]

-

Membrane Integrity Assays

-

BacLight™ Bacterial Viability Kit: This assay uses two fluorescent dyes, SYTO 9 and propidium iodide, to differentiate between cells with intact and compromised membranes.

-

Potassium (K+) and ATP Leakage Measurement:

Macromolecular Synthesis Inhibition

-

Procedure:

-

Bacterial cultures are incubated with radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), and protein (e.g., [³H]leucine).

-

XF-73 is added to the cultures.

-

The incorporation of the radiolabeled precursors into the respective macromolecules is measured over time by scintillation counting. A reduction in incorporation indicates inhibition of synthesis.[4]

-

Electron Microscopy

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphological changes in bacterial cells after treatment with XF-73, providing direct evidence of cell wall and membrane disruption.[1][6][7]

Visualizing the Mechanism and Workflows

Signaling Pathway of XF-73 Action

Caption: The proposed mechanism of action for antibacterial agent XF-73.

Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of XF-73's Bactericidal Effects

Caption: The logical cascade of events leading to the bactericidal action of XF-73.

Resistance Potential

A significant advantage of XF-73 is its low propensity to engender bacterial resistance. Studies involving serial passage of S. aureus in the presence of sub-inhibitory concentrations of XF-73 have shown no development of resistance, in contrast to other antibiotics which readily select for resistant mutants.[6][8] This suggests that the mechanism of membrane disruption is a difficult target for bacteria to overcome through mutation.

Conclusion

Antibacterial agent XF-73 represents a promising therapeutic candidate with a novel mechanism of action. Its ability to rapidly disrupt bacterial membranes, leading to swift bactericidal activity against a broad range of Gram-positive pathogens, including those with established resistance to other antibiotics, underscores its potential clinical utility. The low potential for resistance development further enhances its profile as a valuable tool in the fight against antimicrobial resistance. Further research into its interactions with the bacterial membrane at a molecular level will continue to refine our understanding of this potent antibacterial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]

- 9. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. XF-70 and XF-73, novel antibacterial agents active against slow-growing and non-dividing cultures of Staphylococcus aureus including biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

XF-73: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of activity of XF-73 (exeporfinium chloride), a novel dicationic porphyrin antimicrobial agent. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

XF-73 is a synthetic antimicrobial compound with a primary mechanism of action involving the rapid disruption of bacterial cell membranes.[1][2] This leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP, ultimately resulting in the inhibition of macromolecular synthesis (DNA, RNA, and protein) and rapid bacterial cell death.[1][2][3] A key characteristic of XF-73 is its potent and rapid bactericidal activity, particularly against a wide range of Gram-positive bacteria, including strains resistant to conventional antibiotics.[4][5][6] Furthermore, studies have shown a low propensity for the development of bacterial resistance to XF-73.[4][6]

Antibacterial Spectrum of Activity: Quantitative Data

The in vitro activity of XF-73 has been extensively evaluated against a large number of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) data for XF-73 against various bacterial species.

Table 1: In Vitro Activity of XF-73 against Planktonic Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1919 | 0.25 - 4 | 0.5 | 1 | [1] |

| - Methicillin-sensitive (S. aureus) (MSSA) | 1079 | 0.25 - 4 | 0.5 | 1 | [1] |

| - Methicillin-resistant (S. aureus) (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 | [1] |

| Staphylococcus epidermidis | 322 | ≤0.12 - 2 | 0.25 | 0.5 | [1] |

| Other Staphylococcus spp. | 286 | ≤0.12 - 4 | 0.5 | 1 | [1] |

| Gram-positive bacteria (general) | Not specified | 0.25 - 4 | Not reported | Not reported | [4][5] |

| Gram-negative bacteria (general) | Not specified | 1 to >64 | Not reported | Not reported | [4][5] |

Table 2: In Vitro Antibiofilm Activity of XF-73

| Bacterial Species | Biofilm Condition | MBEC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 24-hour biofilm | 1 - 2 | [7][8] |

| Gram-positive biofilms | 24-hour biofilm | 1 - 2 | [7][8] |

| Gram-negative biofilms | 24-hour biofilm | >128 (eradication not achieved) | [7][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of XF-73 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

XF-73 stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of XF-73 dilutions: A serial two-fold dilution of XF-73 is prepared in CAMHB in a 96-well microtiter plate. The final concentration range typically spans from 0.06 to 128 µg/mL.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.

-

Reading the MIC: The MIC is determined as the lowest concentration of XF-73 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC of XF-73 is determined using a biofilm susceptibility assay, often employing the Calgary Biofilm Device or a similar model.

Materials:

-

Calgary Biofilm Device (or 96-well plate with pegs)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

XF-73 stock solution

-

Phosphate-buffered saline (PBS)

-

Resazurin or other viability stain

Procedure:

-

Biofilm Formation: The pegs of the Calgary Biofilm Device are immersed in a 96-well plate containing a standardized bacterial inoculum (approximately 10⁶ CFU/mL) in TSB with glucose. The device is incubated at 37°C for 24 hours to allow for biofilm formation on the pegs.

-

Washing: After incubation, the pegs are gently washed with PBS to remove planktonic (free-floating) bacteria.

-

Challenge with XF-73: The pegs with the established biofilms are then placed into a 96-well plate containing serial two-fold dilutions of XF-73 in a suitable broth.

-

Incubation: The plate is incubated for a further 24 hours at 37°C.

-

Assessment of Biofilm Viability: After the second incubation, the pegs are washed again with PBS. To determine the viability of the remaining biofilm, the pegs are placed in a fresh 96-well plate containing a viability indicator such as resazurin. The plate is incubated to allow for color development.

-

Reading the MBEC: The MBEC is defined as the lowest concentration of XF-73 that results in no viable cells in the biofilm, as indicated by the absence of a color change.

Visualizations

The following diagrams illustrate the mechanism of action of XF-73 and the experimental workflow for determining its antibacterial spectrum.

Caption: Mechanism of action of XF-73 on the bacterial cell.

Caption: Workflow for MIC and MBEC determination.

Conclusion

XF-73 demonstrates potent and rapid bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant phenotypes. Its efficacy extends to the eradication of bacterial biofilms at low concentrations. The unique membrane-disrupting mechanism of action contributes to its low potential for resistance development, positioning XF-73 as a promising candidate for the prevention and treatment of bacterial infections, particularly those caused by staphylococci. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

In-Depth Technical Guide: Antibacterial Agent XF-73 and its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent XF-73, also known as exeporfinium chloride, is a novel dicationic porphyrin derivative with potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[1][2] Its efficacy extends to antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a significant candidate in the ongoing search for new antimicrobial agents to combat drug resistance.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of XF-73, its mechanism of action, and detailed experimental protocols for its evaluation.

XF-73's unique mechanism of action, which involves the rapid disruption of the bacterial cell membrane, distinguishes it from many existing classes of antibiotics.[5][6][7] This membrane-perturbing activity leads to a cascade of events, ultimately resulting in rapid cell death.[5][6] This document summarizes the key quantitative data on its antibacterial potency and outlines the methodologies used to ascertain its efficacy.

Quantitative Data: In Vitro Activity of XF-73

The antibacterial activity of XF-73 against Gram-positive bacteria has been extensively evaluated, with Minimum Inhibitory Concentration (MIC) values consistently demonstrating its high potency. The data presented below is a summary from multiple studies.

Table 2.1: Minimum Inhibitory Concentration (MIC) of XF-73 against various Staphylococcus species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 1919 | 0.25 - 4 | 0.5 | 1 | [2][8] |

| Staphylococcus epidermidis | N/A | ≤0.12 - 4 | 0.5 | 1 | [2] |

| Coagulase-positive Staphylococci | >2500 | ≤0.12 - 4 | 0.5 | 1 | [2] |

| Coagulase-negative Staphylococci | >2500 | ≤0.12 - 4 | 0.5 | 1 | [2] |

Data compiled from a study involving over 2,500 clinical isolates from 33 countries. The activity of XF-73 was found to be independent of pre-existing resistance to other antibiotic classes.[2]

Table 2.2: General Activity of XF-73 against Gram-Positive Bacteria

| Bacterial Group | MIC Range (mg/L) | Key Characteristics | Reference |

| Gram-positive bacteria | 0.25 - 4 | Includes antibiotic-sensitive and -resistant strains | [1][4] |

Mechanism of Action

XF-73 exerts its potent bactericidal effect through a rapid interaction with the bacterial cell membrane.[5][6][7] This interaction does not lead to cell lysis but causes significant disruption of membrane integrity.[3][7]

The proposed mechanism involves the following key steps:

-

Membrane Binding and Perturbation: As a dicationic molecule, XF-73 is thought to interact with the negatively charged components of the Gram-positive bacterial cell membrane. This binding leads to a rapid perturbation of the membrane structure.

-

Ion Leakage: The disruption of the membrane results in the substantial leakage of essential intracellular ions, most notably potassium (K⁺).[5][6]

-

ATP Depletion: Concurrently, there is a significant loss of adenosine triphosphate (ATP) from the cell.[5][6]

-

Inhibition of Macromolecular Synthesis: The loss of ion homeostasis and ATP depletion leads to the complete and rapid inhibition of essential cellular processes, including DNA, RNA, and protein synthesis.[5][6]

-

Bacterial Cell Death: The culmination of these events results in rapid bacterial cell death. Time-kill kinetic studies have shown that XF-73 can achieve a >5 log₁₀ reduction in MRSA viability within 15 minutes at 2x MIC.[1]

This multi-faceted attack on fundamental cellular functions likely contributes to the low propensity for the development of bacterial resistance to XF-73.

References

- 1. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Exeporfinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exeporfinium chloride (also known as XF-73) is a novel synthetic dicationic porphyrin antibacterial agent currently under development.[1][2] Its primary clinical application is the nasal decolonization of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) to prevent post-surgical infections.[1][3][4] This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of exeporfinium chloride, supported by quantitative data and detailed experimental methodologies.

Primary Molecular Target: The Bacterial Cell Membrane

The core molecular target of exeporfinium chloride is the bacterial cell membrane. Unlike many conventional antibiotics that inhibit specific enzymes involved in cell wall synthesis, protein synthesis, or DNA replication, exeporfinium chloride exerts its bactericidal effect through a direct physical interaction with the bacterial membrane.[1][2][5] This interaction leads to rapid membrane disruption and a subsequent cascade of events culminating in bacterial cell death. The mechanism is considered novel and is not affected by existing resistance mechanisms to other classes of antibiotics.[2][5]

Mechanism of Action: A Dual Approach

Exeporfinium chloride employs a dual mechanism of action to ensure potent and rapid bactericidal activity.[1]

-

Membrane Disruption: The dicationic nature of the exeporfinium chloride molecule facilitates its binding to the negatively charged components of the bacterial cell membrane. This binding disrupts the membrane integrity, leading to the leakage of essential intracellular components such as potassium ions and ATP.[2][5] This rapid perturbation of the membrane potential and loss of cellular energy ultimately results in cell death. Morphological studies using transmission electron microscopy (TEM) have shown that XF-73 causes rapid disruption of the bacterial cell wall within 2 minutes, followed by membrane damage at 10 minutes, without causing cell lysis.[6]

-

Photodynamic Generation of Reactive Oxygen Species (ROS): As a porphyrin derivative, exeporfinium chloride can also exert a photodynamic effect.[1] While the primary mechanism is not dependent on light, the presence of light can enhance its activity through the generation of reactive oxygen species (ROS). These highly reactive molecules can cause further damage to cellular components, contributing to the overall bactericidal effect.

The following diagram illustrates the dual mechanism of action of exeporfinium chloride on a bacterial cell.

References

- 1. exeporfinium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. destinypharma.com [destinypharma.com]

- 5. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Antibacterial Agent XF-73 on Bacterial Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent XF-73, also known as Exeporfinium chloride, is a novel dicationic porphyrin drug demonstrating potent and rapid bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which is independent of existing antibiotic resistance pathways, makes it a promising candidate in the fight against antimicrobial resistance.[3][2] This technical guide provides an in-depth analysis of the core mechanism of XF-73: the disruption of bacterial membrane integrity. We will explore the key experimental evidence, present quantitative data, and provide detailed methodologies for the assays used to elucidate its mode of action.

The primary mechanism of XF-73 involves a rapid and severe perturbation of the bacterial cytoplasmic membrane.[1][4] This interaction leads to a cascade of events, including the dissipation of membrane potential, leakage of essential intracellular components, and subsequent inhibition of vital cellular processes, ultimately resulting in rapid cell death without bacterial lysis.[1][4]

Mechanism of Action: Disruption of Bacterial Membrane Integrity

The antibacterial effect of XF-73 is primarily attributed to its direct interaction with the bacterial cell membrane. This interaction triggers a series of disruptive events that compromise the membrane's structural and functional integrity.

Key Events in Membrane Disruption:

-

Binding to the Bacterial Membrane: XF-73 selectively binds to the bacterial cell membrane.[5]

-

Membrane Depolarization: Upon binding, XF-73 causes a rapid and profound depolarization of the membrane potential.

-

Increased Membrane Permeability: The depolarization is associated with an increase in membrane permeability, leading to the leakage of small intracellular molecules.

-

Leakage of Intracellular Components: This includes the efflux of critical ions such as potassium (K+) and energy-carrying molecules like adenosine triphosphate (ATP).[1][4]

-

Inhibition of Macromolecular Synthesis: The loss of membrane integrity and essential molecules leads to the complete cessation of DNA, RNA, and protein synthesis.[1][4]

-

Bacterial Cell Death: The culmination of these events results in rapid bactericidal activity.

The following diagram illustrates the proposed mechanism of action of XF-73 on the bacterial cell membrane.

Quantitative Analysis of XF-73's Effects

The following tables summarize the key quantitative data regarding the antibacterial activity and membrane-disrupting effects of XF-73.

Table 1: In Vitro Antibacterial Activity of XF-73

| Bacterial Species | Resistance Profile | MIC Range (mg/L) |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 4 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4 |

| Gram-Positive Bacteria | Various | 0.25 - 4 |

| Gram-Negative Bacteria | Various | 1 to >64 |

Data sourced from Farrell et al., 2010.[3]

Table 2: Impact of XF-73 on Bacterial Membrane Integrity in S. aureus

| Parameter | Concentration | Time | Effect |

| Membrane Potential | 4 x MIC | 6 minutes | >90% reduction |

| Intracellular K+ | 4 x MIC | 10 minutes | Substantial loss |

| Intracellular ATP | 4 x MIC | 10 minutes | Substantial loss |

| Macromolecular Synthesis (DNA, RNA, Protein) | 4 x MIC | 10 minutes | Complete inhibition |

| Viable Cell Count | 2 x MIC | 15 minutes | >5 log10 kill |

Data compiled from Ooi et al., 2009 and Farrell et al., 2010.[3][1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the impact of XF-73 on bacterial membrane integrity.

Membrane Potential Assay (using DiSC3(5))

This assay measures changes in bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Workflow:

Detailed Protocol:

-

Bacterial Culture: Grow S. aureus in a suitable broth to mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash them twice with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend them in the same buffer to a specific optical density.

-

Dye Loading: Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to partition into the bacterial membranes and quench.

-

Fluorescence Measurement: Place the cell suspension in a fluorometer and record the baseline fluorescence.

-

Compound Addition: Add XF-73 to the suspension and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

Positive Control: At the end of the experiment, add a known depolarizing agent like valinomycin to determine the maximal fluorescence signal.

Potassium (K+) Leakage Assay

This assay quantifies the release of intracellular potassium into the extracellular medium, indicating membrane damage.

Workflow:

Detailed Protocol:

-

Bacterial Culture and Preparation: Grow S. aureus to the mid-logarithmic phase, harvest by centrifugation, and wash the cells thoroughly with a low-potassium buffer.

-

Incubation: Resuspend the cells in the low-potassium buffer and add XF-73. Incubate the suspension at 37°C.

-

Sampling: At various time intervals, remove aliquots of the suspension.

-

Separation: Immediately centrifuge the aliquots to pellet the bacterial cells.

-

Measurement: Carefully remove the supernatant and measure the concentration of potassium using an appropriate method, such as atomic absorption spectroscopy.

-

Total Potassium Determination: To determine the total intracellular potassium, lyse an untreated sample of the bacterial suspension and measure its potassium concentration.

-

Calculation: Express the potassium leakage as a percentage of the total intracellular potassium.

ATP Leakage Assay

This assay measures the release of intracellular ATP, a key indicator of cell viability and membrane integrity.

Workflow:

Detailed Protocol:

-

Bacterial Culture and Preparation: Grow and wash S. aureus cells as described for the potassium leakage assay.

-

Incubation: Resuspend the cells in a suitable buffer and add XF-73.

-

Sampling and Separation: At specified time points, take samples and centrifuge to separate the supernatant (containing extracellular ATP) from the cell pellet (containing intracellular ATP).

-

Extracellular ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit.

-

Intracellular ATP Measurement: Lyse the cells in the pellet and measure the intracellular ATP concentration using the same assay kit.

-

Calculation: Calculate the percentage of ATP leakage relative to the total ATP (intracellular + extracellular).

Conclusion

The evidence strongly supports that the primary antibacterial mechanism of XF-73 is the rapid and irreversible disruption of bacterial membrane integrity. This is characterized by a swift collapse of the membrane potential and substantial leakage of essential intracellular components like potassium ions and ATP, leading to the cessation of vital cellular processes and rapid cell death. The unique, membrane-targeting action of XF-73, which is effective against drug-resistant strains and has a low propensity for resistance development, underscores its potential as a valuable new agent in the ongoing battle against bacterial infections. Further research into the precise molecular interactions between XF-73 and the bacterial membrane will continue to enhance our understanding of this promising antibacterial compound.

References

- 1. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]

- 2. Strategies against methicillin-resistant Staphylococcus aureus persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Pharmacokinetics and Pharmacodynamics of XF-73 (Exeporfinium Chloride): A Technical Guide

Introduction

XF-73 (exeporfinium chloride) is a novel, first-in-class antibacterial agent being developed for the prevention and treatment of staphylococcal infections.[1][2] It is a synthetic, di-cationic porphyrin derivative with potent, rapid bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3] A key characteristic of XF-73 is its low propensity for inducing bacterial resistance, a significant advantage over many existing antibiotics.[3][4]

This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on XF-73, intended for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies, in vitro experiments, and clinical trials.

Pharmacokinetics

XF-73 is primarily developed for topical applications, such as a nasal gel for decolonization of S. aureus and dermal formulations for skin and wound infections.[3][5] Consequently, its development has focused on local activity with minimal systemic exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Clinical data indicates that systemic absorption of XF-73 following topical administration is negligible. A Phase 1 clinical trial involving the nasal application of an XF-73 gel formulation found no measurable systemic absorption of the compound.[6] This pharmacokinetic profile is advantageous for its intended use, as it minimizes the risk of systemic side effects and off-target activity. Due to the lack of systemic absorption, detailed studies on the distribution, metabolism, and excretion of XF-73 are limited in publicly available literature.

Pharmacodynamics

The pharmacodynamics of XF-73 have been extensively characterized, demonstrating its potent and unique antibacterial properties.

Mechanism of Action

XF-73's mechanism of action is distinct from all major antibiotic classes.[7] It acts directly and rapidly on the bacterial cell membrane.[4][8] The process involves:

-

Binding: The dicationic nature of XF-73 facilitates its binding to the negatively charged components of the bacterial cell membrane.

-

Membrane Disruption: This interaction rapidly disrupts membrane integrity and potential.[8]

-

Leakage of Intracellular Contents: The compromised membrane leads to a substantial loss of essential intracellular components, including potassium ions (K+) and adenosine triphosphate (ATP).[8]

-

Inhibition of Macromolecular Synthesis: Consequently, vital cellular processes such as DNA, RNA, and protein synthesis are completely inhibited within minutes of exposure.[8]

-

Bactericidal Effect: This cascade of events leads to rapid bacterial death without causing cell lysis.[8][9]

This ultra-rapid, membrane-focused mechanism is believed to contribute to the low potential for bacteria to develop resistance to XF-73.[4]

Caption: Proposed mechanism of action for XF-73.

In Vitro Activity

XF-73 has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Its efficacy is maintained against strains resistant to other classes of antibiotics.

Table 1: In Vitro Susceptibility of Staphylococcus Species to XF-73

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Staphylococcus aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 | [3] |

| Methicillin-Susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 | [3] |

| Staphylococcus epidermidis | 322 | ≤0.12 - 2 | 0.25 - 0.5 | 0.5 | [3] |

| Staphylococcus haemolyticus | 93 | 0.25 - 4 | 0.5 | 1 | [3] |

| All Staphylococcus spp. | >2,500 | ≤0.12 - 4 | 0.5 | 1 |[3] |

Table 2: In Vitro Susceptibility of Other Gram-Positive and Gram-Negative Bacteria to XF-73

| Organism Type | MIC Range (mg/L) | Reference(s) |

|---|---|---|

| Gram-Positive Bacteria (all tested) | 0.25 - 4 | [2][7] |

| Gram-Negative Bacteria | 1 to >64 |[7] |

Table 3: Pharmacodynamic Properties of XF-73 (In Vitro)

| Parameter | Finding | Organism(s) | Reference(s) |

|---|---|---|---|

| Activity Type | Bactericidal | Gram-positive bacteria | [7] |

| Time-Kill Kinetics | >5 log₁₀ kill in 15 minutes (at 2x MIC) | MRSA | [7] |

| Post-Antibiotic Effect (PAE) | >5.4 hours | S. aureus | [7] |

| Effect of Growth Phase | Active against non-growing, stationary phase cells | S. aureus |[3] |

In Vivo Efficacy

Preclinical and clinical studies have demonstrated the potent in vivo activity of XF-73 in relevant models of infection and colonization.

Table 4: Efficacy of XF-73 in Preclinical In Vivo Models

| Model | Organism | Formulation | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Murine Superficial Skin Infection | MRSA (USA300), Mupirocin-Resistant MRSA | 0.2% (w/w) Dermal | >3 log₁₀ CFU/mL reduction; significantly more effective than 2% mupirocin. | [9][10] |

| Murine Burn Wound Infection | MRSA | Topical Application (25, 50, or 100 µg) | Up to 99.99% reduction of MRSA in tissue; 99.9% reduction in bloodstream, preventing sepsis. |[11] |

Table 5: Clinical Efficacy of XF-73 Nasal Gel for S. aureus Decolonization

| Study | Population | Formulation | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Phase 2b Clinical Trial | Patients undergoing cardiac surgery | 0.2% (w/w) Nasal Gel | 99.5% (2.5 log) reduction in nasal S. aureus burden within 24 hours before surgery (p<0.0001 vs. placebo). | [1] |

| Phase 2b (Secondary Endpoint) | Patients undergoing cardiac surgery | 0.2% (w/w) Nasal Gel | Significantly fewer patients required post-operative anti-staphylococcal antibiotics (46.5% vs 70% in placebo group, p=0.045). |[12] |

Resistance Potential

A critical attribute of XF-73 is its exceptionally low potential to select for resistant mutants.

-

Serial Passage Studies: In multi-step resistance selection studies, no increase (>4-fold) in the MIC for XF-73 was observed after 55 successive passages with four different MRSA strains. In contrast, comparator antibiotics like mupirocin rapidly generated high-level resistance under the same conditions.[3]

-

No Cross-Resistance: XF-73's efficacy is not affected by pre-existing resistance mechanisms to other antibiotic classes, including beta-lactams, glycopeptides, macrolides, and fluoroquinolones.[3]

Biofilm Activity

XF-73 has shown significant activity against S. aureus biofilms, which are notoriously difficult to eradicate.

Table 6: Activity of XF-73 Against Bacterial Biofilms

| Organism | MIC (µg/mL) | MBEC (µg/mL) | Key Finding | Reference(s) |

|---|

| S. aureus SH1000 | 1 | 2 | MBEC values are only slightly higher than MIC values, indicating high efficacy against biofilms. |[13] |

Experimental Protocols

This section details the methodologies used in key studies to determine the pharmacokinetic and pharmacodynamic properties of XF-73.

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of XF-73 is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Protocol:

-

Bacterial strains are grown to the logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB).

-

The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Two-fold serial dilutions of XF-73 are prepared in a 96-well microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

Plates are incubated at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of XF-73 that completely inhibits visible bacterial growth.[9]

-

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Murine Skin Infection Models

The efficacy of topical XF-73 has been evaluated in tape-stripping and suture-wound superficial skin infection models in mice.[9]

-

Protocol (Tape-Stripping Model):

-

The dorsal skin of Balb/C mice is shaved.

-

The stratum corneum is removed by repeated application and removal of adhesive tape until the skin is glistening.

-

A suspension of MRSA is applied to the stripped area.

-

After an incubation period (e.g., 12 hours), the infected area is treated with a single dose of XF-73 dermal formulation or a comparator/vehicle control.

-

After a set treatment period (e.g., 24 hours), the skin tissue is excised, homogenized, and plated for bacterial enumeration (CFU/wound).[9]

-

Caption: Experimental workflow for the murine skin infection model.

Resistance Development Study (Serial Passage)

The potential for resistance development is assessed by serially passaging bacteria in the presence of sub-inhibitory concentrations of the drug.

-

Protocol:

-

The baseline MIC of XF-73 for the test strains (e.g., MRSA) is determined.

-

Bacteria are grown in broth containing a sub-inhibitory concentration of XF-73 (e.g., 0.5x MIC).

-

Following incubation, the MIC is re-determined for the bacteria that grew at the highest sub-MIC concentration.

-

This culture is then used as the inoculum for the next passage.

-

The process of exposure and MIC re-determination is repeated for a large number of passages (e.g., 55 passages).

-

The fold-change in MIC over the course of the study is recorded.[3]

-

Caption: Workflow for the serial passage resistance study.

Mechanism of Action Studies

-

Membrane Integrity Assays: The effect of XF-73 on membrane integrity can be assessed using fluorescent dyes like in the BacLight™ assay, which differentially stains cells with intact versus compromised membranes.[8]

-

Ion and ATP Leakage: To measure the loss of intracellular components, bacterial cells are treated with XF-73. The extracellular medium is then analyzed for potassium ion concentration (e.g., using an ion-selective electrode) and ATP levels (e.g., using a luciferin-luciferase bioluminescence assay).[8]

-

Macromolecular Synthesis: The inhibition of DNA, RNA, and protein synthesis is measured by quantifying the incorporation of radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine) into bacterial cells following a short exposure to XF-73.[8]

References

- 1. destinypharma.com [destinypharma.com]

- 2. destinypharma.com [destinypharma.com]

- 3. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. destinypharma.com [destinypharma.com]

- 5. destinypharma.com [destinypharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. destinypharma.com [destinypharma.com]

- 11. Destiny Pharma reports positive findings from XF-73 study [voxmarkets.co.uk:3636]

- 12. Destiny Pharma: Treatment of XF-73 Nasal reduces antibiotic use - BEAM Alliance [beam-alliance.eu]

- 13. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]

Early-Stage Research on Exeporfinium Chloride: A Technical Guide

Introduction

Exeporfinium chloride, also known as XF-73, is a novel synthetic dicationic porphyrin antimicrobial agent under development by Destiny Pharma. It is being investigated primarily for the prevention of post-surgical staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the early-stage research on exeporfinium chloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical development of this compound.

Mechanism of Action

Exeporfinium chloride exhibits a dual mechanism of action that leads to rapid bactericidal activity against a broad range of Gram-positive bacteria.[1][2][3] Its primary mode of action involves the disruption of the bacterial cell membrane.[4] As a dicationic molecule, it is thought to interact with the negatively charged components of the bacterial cell envelope, leading to membrane destabilization and increased permeability. This disruption results in the leakage of essential intracellular components, ultimately causing cell death.

In addition to its membrane-targeting activity, exeporfinium chloride also possesses a photodynamic mechanism. This involves the generation of reactive oxygen species (ROS) which can damage various cellular components, contributing to its bactericidal effects. A key advantage of this multi-targeted mechanism is the low propensity for the development of bacterial resistance.[1][2][3]

Quantitative Data

In Vitro Antimicrobial Activity

Exeporfinium chloride has demonstrated potent in vitro activity against a wide array of Staphylococcus species, including multidrug-resistant (MDR) strains. The following tables summarize the minimum inhibitory concentration (MIC) data from a large screening study.

Table 1: MIC of Exeporfinium Chloride (XF-73) Against Staphylococcus aureus [2][3]

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| S. aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 |

| MSSA | 1,079 | 0.25 - 4 | 0.5 | 1 |

| MRSA | 840 | 0.25 - 4 | 0.5 | 1 |

| MDR MSSA | 65 | 0.25 - 2 | 0.5 | 1 |

| Non-MDR MSSA | 1,014 | 0.25 - 4 | 0.5 | 1 |

Table 2: MIC of Exeporfinium Chloride (XF-73) Against Coagulase-Negative Staphylococci [2]

| Species | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| S. epidermidis | MDR | 140 | ≤0.12 - 2 | 0.25 | 0.5 |

| Non-MDR | 182 | ≤0.12 - 2 | 0.5 | 0.5 | |

| S. haemolyticus | MDR | 50 | 0.25 - 2 | 0.5 | 1 |

| Non-MDR | 43 | 0.25 - 4 | 0.5 | 1 |

Clinical Efficacy (Phase 2 Study)

A randomized, placebo-controlled Phase 2 clinical trial evaluated the efficacy of XF-73 nasal gel in reducing S. aureus nasal carriage in patients undergoing cardiac surgery.

Table 3: Efficacy of XF-73 Nasal Gel in Reducing S. aureus Nasal Carriage [5][6][7][8][9]

| Parameter | XF-73 Group | Placebo Group | P-value |

| Mean log₁₀ CFU/mL reduction from baseline (1 hour pre-surgery) | 2.5 | 0.4 | < 0.0001 |

| Patients with zero nasal carriage or ≥99% reduction (1 hour pre-surgery) | 83.7% | 25% | - |

| Mean log₁₀ CFU/mL reduction from baseline (1 hour post-incision closure) | -2.2 (adjusted least-squares mean difference) | - | - |

| Overall reduction in S. aureus bacterial nasal carriage | 99.5% | - | - |

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol was used to determine the in vitro susceptibility of various staphylococcal isolates to exeporfinium chloride.[3][4]

-

Preparation of XF-73 Stock Solution: Exeporfinium chloride (XF-73) was provided by Destiny Pharma plc and resuspended in distilled water to create a stock concentration of 10 µg/mL.[3]

-

Preparation of Microtiter Plates: 100 µL of Mueller Hinton Broth (MHB) containing serial twofold dilutions of XF-73 (ranging from 0 to 16 µg/mL) were added to the wells of a 96-well microtiter plate.[3]

-

Inoculum Preparation: Bacterial isolates were grown overnight in MHB. The cultures were then adjusted to a 0.5 McFarland standard and diluted 10-fold.[3]

-

Inoculation: 5 µL of the diluted bacterial suspension was added to each well, resulting in a final inoculum of approximately 5x10⁵ colony-forming units (CFU)/mL per well.[3]

-

Incubation: The plates were incubated aerobically at 37°C for 16-20 hours.[3]

-

MIC Determination: The MIC was defined as the lowest concentration of exeporfinium chloride that completely inhibited visible bacterial growth, as determined by the unaided eye.[3]

Murine Superficial Skin Infection Models

Two different murine models were used to assess the in vivo efficacy of a 0.2% (w/w) XF-73 dermal formulation against mupirocin-resistant S. aureus.[4]

1. Tape-Stripping Infection Model

-

Animal Preparation: The dorsal skin of mice was shaved.

-

Skin Abrasion: The skin barrier was disrupted by tape-stripping to partially remove the epidermal layer.

-

Infection: A 15 µL droplet of a stationary phase culture of mupirocin-resistant S. aureus was applied to the abraded skin.[4]

-

Treatment: Approximately 12 hours post-infection, mice were treated with 50 mg of either 0.2% (w/w) XF-73 formulation, 2% mupirocin ointment, or water (control).[4]

-

Evaluation: The bacterial burden on the skin was quantified at a predetermined time point post-treatment.

2. Suture-Wound Infection Model

-

Animal Preparation: The dorsal skin of mice was shaved.

-

Wounding: A small incision was made on the back, and a suture was passed through the skin.

-

Infection: The wound was inoculated with a culture of mupirocin-resistant S. aureus.

-

Treatment: Similar to the tape-stripping model, mice were treated with the XF-73 formulation, mupirocin, or a control.

-

Evaluation: The bacterial load in the wound tissue was determined after the treatment period.

Electron Microscopy

Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) were used to visualize the morphological changes in S. aureus ATCC29213 after exposure to XF-73.[4]

-

Bacterial Culture Preparation: S. aureus was incubated in Luria-Bertani (LB) broth at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reached 0.8.[4]

-

XF-73 Treatment: The bacterial culture was treated with 1x or 4x the MIC of XF-73 for 2 or 10 minutes. Untreated bacteria served as a control.[4]

-

Sample Preparation for TEM and SEM:

-

The bacterial cells were harvested and washed.

-

The pellets were fixed, followed by dehydration in graded ethanol.

-

For TEM, samples were embedded in EPON 812 resin, sectioned into ultrathin slices (70 nm), placed on copper grids, and stained with uranyl acetate and lead citrate.[4]

-

For SEM, the fixed and dehydrated samples were prepared for surface imaging.

-

-

Imaging: Samples were observed under a transmission or scanning electron microscope. The results from TEM suggested rapid (2-minute) disruption of the bacterial cell wall, with subsequent membrane damage after longer (10-minute) incubation. SEM analysis confirmed that this disruption did not lead to cell lysis.[4]

Early-stage research on exeporfinium chloride (XF-73) demonstrates its potential as a novel antimicrobial agent for the prevention of staphylococcal infections. Its dual mechanism of action, potent in vitro activity against both susceptible and resistant strains, and promising early clinical data on nasal decolonization highlight its potential to address the unmet medical need for new anti-infectives. The detailed experimental protocols provided in this guide offer a basis for further research and development of this compound. The low propensity for resistance development is a particularly important feature that warrants continued investigation as XF-73 progresses through further clinical trials.

References

- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]

- 4. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labiotech.eu [labiotech.eu]

- 6. shea-online.org [shea-online.org]

- 7. Exeporfinium chloride (XF-73) nasal gel dosed over 24 hours prior to surgery significantly reduced Staphylococcus aureus nasal carriage in cardiac surgery patients: Safety and efficacy results from a randomized placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. destinypharma.com [destinypharma.com]

- 9. Exeporfinium chloride (XF-73) nasal gel significantly reduces Staphylococcus aureus nasal carriage in cardiac surgery patients throughout surgery and the early recovery period: results from a randomized placebo-controlled Phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This value is crucial for assessing the potency of a new antibacterial agent, such as Agent 73, and for monitoring the emergence of resistance.[5] The broth microdilution method, a widely adopted technique, offers a standardized and scalable approach for determining MIC values and is recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

These application notes provide a detailed protocol for determining the MIC of Antibacterial Agent 73 using the broth microdilution method. Adherence to standardized procedures is critical for ensuring the reproducibility and accuracy of the results.[9]

Data Presentation

The results of the MIC assay for this compound should be recorded in a clear and organized manner to facilitate analysis and comparison. The following table provides a template for data presentation.

| Test Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) | Quality Control (QC) Strain MIC (µg/mL) | QC Reference Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | 64 | - | 16 | 0.25 | 0.12 - 0.5 |

| 32 | - | ||||

| 16 | - | ||||

| 8 | + | ||||

| 4 | + | ||||

| 2 | + | ||||

| 1 | + | ||||

| 0.5 | + | ||||

| Escherichia coli ATCC® 25922™ | 64 | - | 32 | 1 | 0.5 - 2 |

| 32 | - | ||||

| 16 | + | ||||

| 8 | + | ||||

| 4 | + | ||||

| 2 | + | ||||

| 1 | + | ||||

| 0.5 | + |

Note: The values presented in this table are for illustrative purposes only. Actual results will vary depending on the specific properties of this compound and the microorganisms tested.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on established guidelines from CLSI and EUCAST.[6][7]

Materials and Reagents

-

This compound (stock solution of known concentration)

-

Test microorganism(s) (e.g., Staphylococcus aureus, Escherichia coli)

-

Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile saline (0.85%)

Procedure

Day 1: Preparation of Bacterial Inoculum

-

Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) agar plate.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][9]

Day 2: Preparation of Antibacterial Agent Dilutions and Inoculation

-

Prepare a stock solution of this compound in a suitable solvent. The choice of solvent should be tested for its own antimicrobial activity and should not affect bacterial growth at the concentrations used.

-

Perform a serial two-fold dilution of this compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

Using a multichannel pipette, transfer 50 µL of each concentration of the diluted antibacterial agent into the corresponding wells of a sterile 96-well microtiter plate.

-

Each plate should include the following controls:

-

Growth Control: Wells containing 100 µL of CAMHB and no antibacterial agent.

-

Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

-

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[5]

Day 3: Incubation and Result Interpretation

-

Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11][12]

-

After incubation, visually inspect the plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1][3]

-

The growth control wells should show clear evidence of bacterial growth, and the sterility control wells should remain clear. If these controls do not perform as expected, the results of the assay are invalid.

-

The MIC of the QC strain should fall within the established acceptable range to ensure the validity of the test.[10]

Experimental Workflow Diagram

References

- 1. idexx.dk [idexx.dk]

- 2. idexx.com [idexx.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: XF-73 in Murine Skin Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

XF-73 (exeporfinium chloride) is a novel synthetic, di-cationic porphyrin derivative demonstrating rapid and potent bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves disruption of the bacterial cell membrane, leads to rapid cell death and a low propensity for the development of bacterial resistance.[1][3][4] These characteristics make XF-73 a promising candidate for the topical treatment of skin and soft tissue infections. This document provides detailed protocols for utilizing XF-73 in established murine skin infection models to evaluate its in vivo efficacy. The primary models discussed are the tape-stripping and surgical wound infection models, which are standard for assessing topical antimicrobial agents.[5][6][7]

Mechanism of Action

XF-73 exerts its antibacterial effect through a multi-step process targeting the bacterial cell envelope.[5] Initially, it binds to the bacterial cell membrane, causing rapid disruption and increased permeability.[3][4] This leads to a significant loss of essential intracellular components like potassium and ATP, followed by the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death without causing cell lysis.[1][4] Transmission electron microscopy suggests a rapid (2-minute) disruption of the cell wall, with subsequent membrane damage observed after longer incubation (10 minutes).[5][7]

Figure 1: Simplified mechanism of action of XF-73 on bacterial cells.

Data Presentation

The efficacy of XF-73 has been demonstrated in multiple studies, consistently showing a significant reduction in bacterial load in infected wounds. The following tables summarize the quantitative data from key experiments.

Table 1: Efficacy of 0.2% (w/w) XF-73 Dermal Formulation in the Murine Tape-Stripping Skin Infection Model[6][8]

| Treatment Group | S. aureus Strain | Bacterial Load (log10 CFU/g wound tissue) |

| Vehicle Control | NRS384 (MRSA) | ~8.0 |

| 0.2% XF-73 (Single Dose) | NRS384 (MRSA) | < 5.0 |

| 2% Mupirocin (Single Dose) | NRS384 (MRSA) | ~7.0 |

| Vehicle Control | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~8.0 |

| 0.2% XF-73 (Single Dose) | NRS384-MT-3 (Low-level Mupirocin-Resistant) | < 5.0 |

| 2% Mupirocin (Single Dose) | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~7.5 |

| Vehicle Control | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~8.0 |

| 0.2% XF-73 (Single Dose) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~5.0 |

| 2% Mupirocin (Single Dose) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~8.0 |

| 0.2% XF-73 (Two Doses) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | < 5.0 |

| 2% Mupirocin (Two Doses) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~7.5 |

Data are presented as mean values. A single dose of XF-73 resulted in a >3 log10 reduction in MRSA infection, and its potency was unaffected by mupirocin resistance.[8]

Table 2: Efficacy of 0.2% (w/w) XF-73 Dermal Formulation in the Murine Surgical Wound Infection Model[6]

| Treatment Group | S. aureus Strain | Bacterial Load (log10 CFU/g wound tissue) |

| Vehicle Control | NRS384 (MRSA) | ~7.5 |

| 0.2% XF-73 | NRS384 (MRSA) | < 4.5 |

| 2% Mupirocin | NRS384 (MRSA) | ~6.5 |

| Vehicle Control | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~7.5 |

| 0.2% XF-73 | NRS384-MT-3 (Low-level Mupirocin-Resistant) | < 4.5 |

| 2% Mupirocin | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~7.0 |

| Vehicle Control | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~7.5 |

| 0.2% XF-73 | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~4.5 |

| 2% Mupirocin | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~7.5 |

XF-73 demonstrated significantly greater efficacy than mupirocin in reducing the bacterial burden in surgical wound infections, including those caused by mupirocin-resistant strains.[6]

Table 3: Efficacy of XF-73 in a Murine Burn Wound Infection Model[11][12]

| Treatment Group | MRSA Reduction in Burn Wound Tissue | MRSA Reduction in Spleen (Bloodstream) |

| Placebo Control | - | - |

| 25 µg XF-73 | Up to 99.99% | 99.9% |

| 50 µg XF-73 | Up to 99.99% | 100% (No MRSA detected) |

| 100 µg XF-73 | Up to 99.99% | 99.9% |

A single topical application of XF-73 significantly reduced MRSA infection in the burn wound and prevented its invasion into the bloodstream.[9][10]

Experimental Protocols

The following are detailed protocols for establishing murine skin infection models to test the efficacy of XF-73.

Protocol 1: Murine Tape-Stripping Skin Infection Model[5][6]

This model creates a superficial abrasion to mimic a minor skin wound.

Materials:

-

6-8 week old female BALB/c mice

-

Electric clippers

-

Depilatory cream

-

Adhesive tape

-

S. aureus culture (e.g., MRSA strain NRS384) grown to mid-log phase

-

Phosphate-buffered saline (PBS)

-

XF-73 dermal formulation (e.g., 0.2% w/w)

-

Vehicle control formulation

-

Positive control (e.g., 2% mupirocin ointment)

-

Sterile cotton swabs

-

Surgical scissors and forceps

-

Stomacher

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the back of each mouse using electric clippers, followed by the application of a depilatory cream to remove remaining hair.

-

Skin Abrasion: Gently apply and remove adhesive tape to the shaved area 10-15 times to strip the stratum corneum, creating a glistening appearance without causing bleeding.

-

Infection: Inoculate the abraded area with a 10 µL suspension of S. aureus (approximately 10^7 CFU).

-

Treatment: At 2 hours post-infection, topically apply a single dose (e.g., 20 mg) of the XF-73 formulation, vehicle control, or positive control to the infected area. For studies requiring multiple doses, apply a second dose at a specified time point (e.g., 8 hours post-infection).

-

Sample Collection: At 24 hours post-infection, euthanize the mice. Excise the infected skin tissue.

-

Bacterial Quantification: Weigh the excised tissue and homogenize it in sterile PBS using a stomacher. Serially dilute the homogenate and plate on TSA plates. Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Count the colonies on the plates to determine the number of CFU per gram of wound tissue. Convert the data to log10 CFU/g for analysis.

Protocol 2: Murine Surgical Wound Infection Model[5][6]

This model simulates a post-surgical wound infection.

Materials:

-

Same as Protocol 1, with the addition of:

-

Scalpel

-

Suture material (e.g., 4-0 silk suture)

Procedure:

-

Animal Preparation: Prepare the mice as described in Protocol 1 (anesthesia, shaving, depilation).

-

Surgical Incision: Create a 1 cm full-thickness incision on the back of each mouse using a sterile scalpel.

-

Infection: Inoculate the wound with a 10 µL suspension of S. aureus (approximately 10^7 CFU).

-

Suturing: Close the incision with two simple interrupted sutures.

-

Treatment: At 2 hours post-infection, apply the test formulations as described in Protocol 1.

-

Sample Collection and Bacterial Quantification: Follow steps 5-7 from Protocol 1.

Figure 2: General experimental workflow for murine skin infection models.

Conclusion

The data and protocols presented herein demonstrate that XF-73 is a highly effective topical antibacterial agent in murine skin infection models.[5][6] Its potent and rapid bactericidal activity against both antibiotic-sensitive and -resistant S. aureus strains, coupled with its low propensity for resistance development, positions it as a strong candidate for clinical development for the treatment of superficial and post-surgical skin infections.[2][5][8] The provided protocols offer a standardized framework for the in vivo evaluation of XF-73 and other novel antimicrobial compounds.

References

- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]

- 3. destinypharma.com [destinypharma.com]

- 4. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]

- 5. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. destinypharma.com [destinypharma.com]

- 9. destinypharma.com [destinypharma.com]

- 10. Destiny Pharma reports positive findings from XF-73 study [voxmarkets.com]

"Techniques for assessing bacterial resistance to Antibacterial agent 73"

<

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard and molecular techniques for assessing bacterial resistance to "Antibacterial agent 73," a placeholder for any antibacterial compound. The protocols detailed herein are designed to be implemented in a laboratory setting by trained professionals.

Phenotypic Susceptibility Testing

Phenotypic methods are the cornerstone of antimicrobial resistance assessment, providing a direct measure of an agent's effectiveness against a specific bacterium. These tests are widely used in clinical and research settings due to their reliability and established interpretation guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7][8] This quantitative method is highly accurate and allows for the simultaneous testing of multiple antibiotics.[5]

Experimental Protocol: Broth Microdilution

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) at a concentration at least 100-fold higher than the highest concentration to be tested.[9]

-

Preparation of Microdilution Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The final volume in each well should be 50 µL, except for the last well from which 50 µL is discarded.

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL per well. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[11]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5][11]

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the broth is clear).[5][8]

Data Presentation: Broth Microdilution Results

| Bacterial Strain | This compound MIC (µg/mL) | Interpretation (S/I/R) |

| Strain A | 2 | S (Susceptible) |

| Strain B | 16 | I (Intermediate) |

| Strain C | >64 | R (Resistant) |

| QC Strain (e.g., E. coli ATCC 25922) | 0.5 | Within acceptable range |

Interpretation based on established CLSI/EUCAST breakpoints for the specific agent class.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that is widely used due to its simplicity and low cost.[6] It involves placing paper disks impregnated with a known concentration of an antimicrobial agent onto an agar plate inoculated with the test bacterium.[12][13]

Experimental Protocol: Disk Diffusion

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[10]

-